molecular formula C5H5BrCl2N2O B8303130 1-Methoxymethyl-2-bromo-4,5-dichloroimidazole

1-Methoxymethyl-2-bromo-4,5-dichloroimidazole

Cat. No. B8303130
M. Wt: 259.91 g/mol
InChI Key: OBRQFPHGRPJCCT-UHFFFAOYSA-N
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Patent
US04668693

Procedure details

To a solution of 0.86 g of 2-bromo-4,5-dichloroimidazole in 5 ml of dimethylformamide was added 96 mg of sodium hydride at room temperature, and after standing for 30 minutes, 0.32 g of methoxymethyl chloride was added dropwise. The resulting mixture was stirred at room temperature for 1 hour, and after adding 40 ml of water, extracted with 30 ml of diethyl ether. Extraction with diethyl ether was repeated two more times, and the ether extract was dried over magnesium sulfate and concentrated to obtain an oily product. This product was purified by column chromatography on silica gel to obtain 0.40 g of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:3][C:4]([Cl:8])=[C:5]([Cl:7])[N:6]=1.[H-].[Na+].[CH3:11][O:12][CH2:13]Cl.O>CN(C)C=O>[CH3:11][O:12][CH2:13][N:3]1[C:4]([Cl:8])=[C:5]([Cl:7])[N:6]=[C:2]1[Br:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
BrC=1NC(=C(N1)Cl)Cl
Name
Quantity
96 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 30 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
Extraction with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oily product
CUSTOM
Type
CUSTOM
Details
This product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCN1C(=NC(=C1Cl)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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